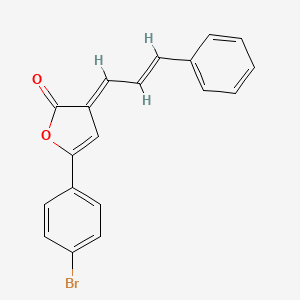![molecular formula C14H20N2O4S B5170744 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood. However, it has been proposed that 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines and chemokines. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been found to possess analgesic effects by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to possess antitumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are some limitations to using 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in lab experiments. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has not been extensively studied in vivo, which limits its potential therapeutic applications. Moreover, the mechanism of action of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood, which makes it difficult to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide research. First, further studies are needed to elucidate the mechanism of action of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Second, studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in vivo. Third, studies are needed to determine the potential therapeutic applications of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in various inflammatory diseases and cancers. Fourth, studies are needed to determine the potential side effects of 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Finally, studies are needed to develop more efficient synthesis methods for 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.
Métodos De Síntesis
2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide can be synthesized using a multistep reaction process. The first step involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The second step involves the reaction of 2-methoxy-5-chlorobenzoic acid with 4-methylpiperidine to form 2-methoxy-5-(4-methylpiperidin-1-yl)benzoic acid. The third step involves the reaction of 2-methoxy-5-(4-methylpiperidin-1-yl)benzoic acid with sulfonyl chloride to form 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been found to possess analgesic effects by inhibiting the production of prostaglandins, which are involved in the transmission of pain signals. Moreover, 2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to possess antitumor effects by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-5-7-16(8-6-10)21(18,19)11-3-4-13(20-2)12(9-11)14(15)17/h3-4,9-10H,5-8H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETASTCQFPFJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl){2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(nitroso)amino]ethyl}nitrosoamine](/img/structure/B5170693.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)